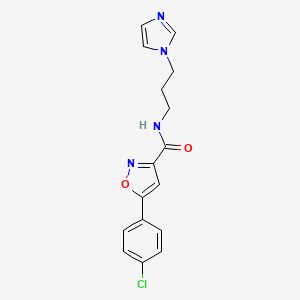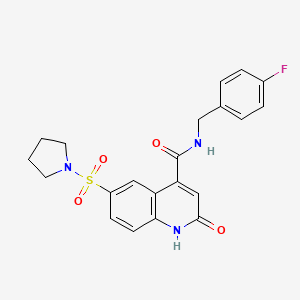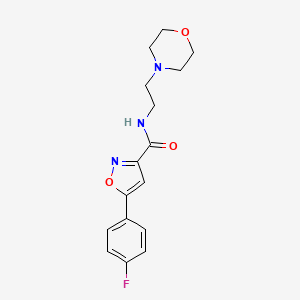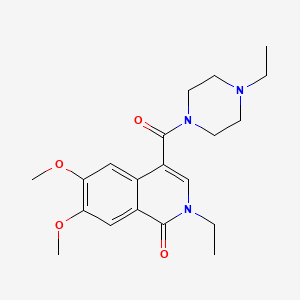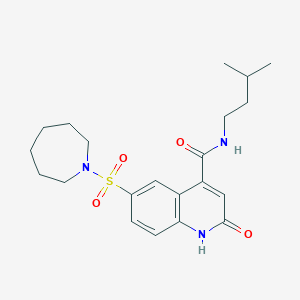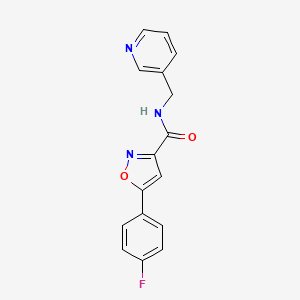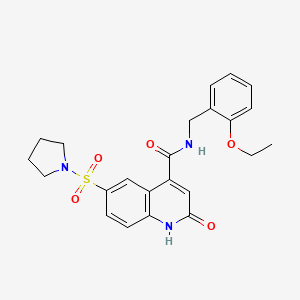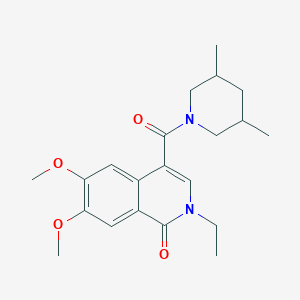![molecular formula C25H25N3O B10816810 N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide](/img/structure/B10816810.png)
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide can undergo several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives .
Scientific Research Applications
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Mechanism of Action
The mechanism of action of N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . This interaction disrupts the normal cellular processes, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities.
Indole Derivatives: Also exhibit diverse pharmacological properties.
Imidazole: Another five-membered heterocyclic compound with significant biological activities.
Uniqueness
What sets N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide apart is its unique structural features that combine the benzimidazole core with additional functional groups, enhancing its potential biological activities and making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide |
InChI |
InChI=1S/C25H25N3O/c1-18-10-6-7-13-21(18)17-28-24-15-9-8-14-22(24)27-25(28)23(26-19(2)29)16-20-11-4-3-5-12-20/h3-15,23H,16-17H2,1-2H3,(H,26,29) |
InChI Key |
VVEJYYDEKIJFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(CC4=CC=CC=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


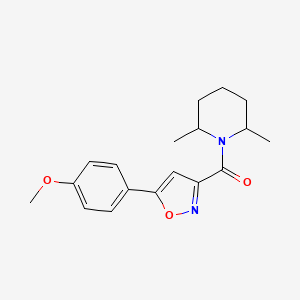
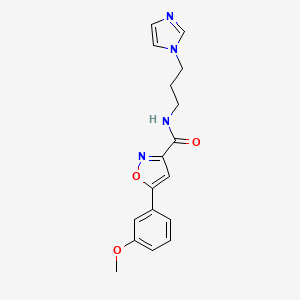

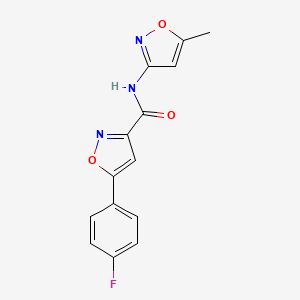
![1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B10816757.png)
